

Confirming the Structure of 5-Hydroxyisophthalic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxyisophthalic acid

Cat. No.: B057310

[Get Quote](#)

For researchers and drug development professionals, unequivocally confirming the molecular structure of a compound is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of **5-Hydroxyisophthalic acid**. By presenting experimental data alongside that of structurally similar alternatives—Isophthalic acid and Dimethyl 5-hydroxyisophthalate—this guide offers a clear framework for analysis and interpretation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Hydroxyisophthalic acid** and two common alternatives. This allows for a direct comparison of how the hydroxyl and carboxyl functional groups influence the spectral characteristics.

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
5-Hydroxyisophthalic acid	3300-2500 (broad), 1710-1680, 1600, 1450, 1300, 1250	O-H (Carboxylic acid & Phenol), C=O (Carboxylic acid), C=C (Aromatic), C-O (Phenol), O-H bend
Isophthalic acid	3300-2500 (broad), 1700-1680, 1610, 1460, 1310	O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), O-H bend
Dimethyl 5-hydroxyisophthalate	3500-3200 (broad), 1730-1715, 1605, 1440, 1230	O-H (Phenol), C=O (Ester), C=C (Aromatic), C-O (Ester)

Note: The broadness of the O-H stretch in the carboxylic acids is due to hydrogen bonding.[1]

The C=O stretch in the ester appears at a higher wavenumber than in the carboxylic acid.[1]

¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
5-Hydroxyisophthalic acid	~13.3 (broad s)	singlet	2H	-COOH
	~10.1 (broad s)	singlet	1H	Ar-OH
	~8.0	singlet	1H	Ar-H (H-2)
	~7.6	singlet	2H	Ar-H (H-4, H-6)
Isophthalic acid[2]	~13.3 (broad s)	singlet	2H	-COOH
	~8.55	triplet	1H	Ar-H (H-2)
	~8.22	doublet	2H	Ar-H (H-4, H-6)
	~7.68	triplet	1H	Ar-H (H-5)
Dimethyl 5-hydroxyisophthalate	~9.9 (s)	singlet	1H	Ar-OH
	~7.8	singlet	1H	Ar-H (H-2)
	~7.3	singlet	2H	Ar-H (H-4, H-6)
	~3.9 (s)	singlet	6H	-OCH ₃

Note: The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Assignment
5-Hydroxyisophthalic acid[3][4]	~167	C=O (Carboxylic acid)
~158	C-OH (Aromatic)	
~133	C-COOH (Aromatic)	
~122	C-H (Aromatic)	
~119	C-H (Aromatic)	
Isophthalic acid[2]	~167	C=O (Carboxylic acid)
~134	C-H (Aromatic)	
~131	C-COOH (Aromatic)	
~130	C-H (Aromatic)	
~129	C-H (Aromatic)	
Dimethyl 5-hydroxyisophthalate	~165	C=O (Ester)
~158	C-OH (Aromatic)	
~132	C-COOR (Aromatic)	
~120	C-H (Aromatic)	
~118	C-H (Aromatic)	
~52	-OCH ₃	

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Fragmentation Pattern
5-Hydroxyisophthalic acid	182 [M] ⁺ [5] [6]	165, 137, 109, 81	Loss of OH, followed by loss of CO
Isophthalic acid	166 [M] ⁺	149, 121, 93, 65	Loss of OH, followed by loss of CO
Dimethyl 5-hydroxyisophthalate	210 [M] ⁺	179, 151, 123	Loss of OCH ₃ , followed by loss of CO

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Apply a relaxation delay of at least 5 seconds to allow for quantitative integration, particularly for the broad acidic proton signals.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.

- A significantly higher number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Collect a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

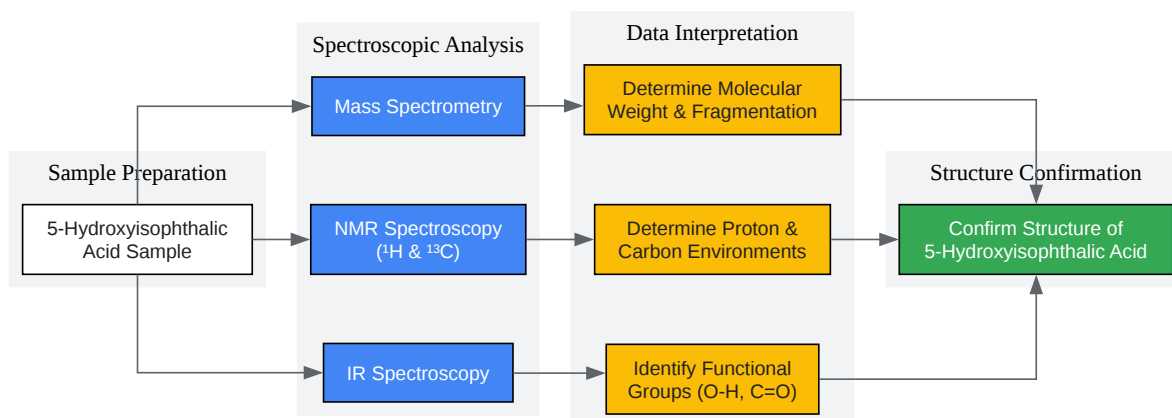
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Impact - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
 - Use a standard electron ionization energy of 70 eV.
 - Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., 50-300 amu).

- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution directly into the ESI source.
 - Acquire spectra in both positive and negative ion modes to determine the most effective ionization method.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of **5-Hydroxyisophthalic acid** using multiple spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation.

By systematically applying these spectroscopic methods and comparing the resulting data against known compounds, researchers can confidently confirm the structure of **5-Hydroxyisophthalic acid**. This guide serves as a practical resource to facilitate that process, ensuring data integrity and accelerating research and development timelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Isophthalic acid(121-91-5) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Hydroxyisophthalic acid(618-83-7) 13C NMR [m.chemicalbook.com]
- 5. 5-Hydroxyisophthalic acid(618-83-7) MS spectrum [chemicalbook.com]
- 6. 5-Hydroxyisophthalic acid | C₈H₆O₅ | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming the Structure of 5-Hydroxyisophthalic Acid: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057310#spectroscopic-analysis-for-confirming-the-structure-of-5-hydroxyisophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com